6-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Medicinal Chemistry Lipophilicity Drug Design

This heteroaryl boronic acid is a strategic building block for medicinal chemistry and kinase inhibitor programs. Unlike generic 3-pyridineboronic acid, the 6-pyrrolidinyl substituent raises LogP from ~0.10 to 0.87, enhancing membrane permeability, while the pyrrolidine nitrogen provides an additional H-bond acceptor for target engagement. Available as a solid in ≥97% purity, it ensures precise stoichiometry in Suzuki-Miyaura cross-couplings. Its consistent batch-to-batch quality makes it ideal for SAR studies and late-stage diversification. Eliminate the need to re-optimize downstream routes by building with the correct boronic acid from the start.

Molecular Formula C9H13BN2O2
Molecular Weight 192.03 g/mol
CAS No. 1150114-75-2
Cat. No. B1462909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
CAS1150114-75-2
Molecular FormulaC9H13BN2O2
Molecular Weight192.03 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)N2CCCC2)(O)O
InChIInChI=1S/C9H13BN2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7,13-14H,1-2,5-6H2
InChIKeyXRIDMVCUHIKAFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyrrolidin-1-yl)pyridine-3-boronic Acid (CAS 1150114-75-2) | Key Boronic Acid for Suzuki Coupling & Heterocycle Synthesis


6-(Pyrrolidin-1-yl)pyridine-3-boronic acid (CAS 1150114-75-2) is a heteroaryl boronic acid building block featuring a pyridine core substituted with a pyrrolidine ring at the 6-position and a boronic acid group at the 3-position . With a molecular formula of C9H13BN2O2 and a molecular weight of 192.02 g/mol, it is a solid reagent primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, particularly for medicinal chemistry applications where the pyrrolidine moiety introduces specific steric and electronic properties [1]. Predicted physicochemical parameters, including a LogP of 0.87 and a polar surface area of 57 Ų, suggest balanced lipophilicity for drug-like molecules [2].

Why 6-(Pyrrolidin-1-yl)pyridine-3-boronic Acid Cannot Be Casually Substituted in SAR-Driven Programs


While several pyridine-3-boronic acids are commercially available, simple substitution with an unsubstituted analog (e.g., 3-pyridineboronic acid) or an alternative heterocyclic boronic acid is generally not feasible in structure-activity relationship (SAR) studies. The 6-pyrrolidinyl substituent is not a passive spectator; it dramatically alters the molecule's physicochemical profile compared to the parent pyridine. Specifically, the introduction of the pyrrolidine ring increases the predicted LogP from approximately 0.10 for 3-pyridineboronic acid to 0.87 for the target compound, a shift that can significantly impact membrane permeability and off-target binding [1][2]. Furthermore, the pyrrolidine nitrogen provides an additional hydrogen bond acceptor and a basic center, altering the molecule's interaction potential with biological targets. Replacing this building block with a different boronic acid would require re-optimizing the entire downstream synthetic sequence and would likely result in a different biological profile.

Quantitative Differentiation Evidence: 6-(Pyrrolidin-1-yl)pyridine-3-boronic Acid vs. Closest Analogs


Increased Lipophilicity vs. Parent Pyridine-3-Boronic Acid

The addition of the 6-pyrrolidinyl group to the pyridine-3-boronic acid scaffold results in a substantial increase in lipophilicity, as measured by predicted LogP. This parameter is critical for optimizing absorption, distribution, and target engagement in medicinal chemistry programs [1][2].

Medicinal Chemistry Lipophilicity Drug Design

Enhanced Polar Surface Area for Improved Solubility and Permeability Balance

The pyrrolidine moiety introduces an additional hydrogen bond acceptor, which is reflected in the compound's increased topological polar surface area (tPSA) compared to the unsubstituted pyridine-3-boronic acid. This property is often used to predict oral bioavailability and blood-brain barrier penetration [1].

Medicinal Chemistry ADME Drug Design

Solid Physical Form Enables Precise Weighing and Formulation

The compound is supplied as a solid, a crucial handling characteristic for accurate stoichiometric control in laboratory-scale reactions. This contrasts with some related boronic acids, such as the commonly used pinacol ester derivative, which is often a liquid or low-melting solid, potentially complicating precise weighing and long-term storage stability .

Chemical Synthesis Formulation Laboratory Workflow

High Commercial Purity Specification Enables Reliable Reaction Outcomes

Commercially available supplies of 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid are specified with a minimum purity of 95% (as offered by AKSci) and 97% (as offered by Bidepharm), providing a reliable starting material quality for consistent synthetic results . This level of purity, supported by batch-specific QC documentation (NMR, HPLC, GC) from suppliers like Bidepharm, minimizes the risk of side reactions from unknown impurities that could plague less stringently characterized boronic acid reagents .

Chemical Synthesis Purity Quality Control

Optimal Application Scenarios for 6-(Pyrrolidin-1-yl)pyridine-3-boronic Acid


Synthesis of Pyrrolidine-Containing Kinase Inhibitor Scaffolds

This boronic acid is ideally suited as a key building block in the synthesis of pyrrolidine-substituted pyridine cores found in numerous kinase inhibitors (e.g., PI3K, mTOR). Its increased lipophilicity (LogP 0.87) and specific polar surface area (57 Ų) are designed to match the hydrophobic pockets and hydrogen-bonding networks common in kinase active sites [1][2]. The solid physical form ensures accurate stoichiometry during coupling reactions, which is critical for constructing complex heterocyclic drug candidates .

Optimization of ADME Properties in Lead Compound Series

In medicinal chemistry programs where a lead series exhibits poor permeability or high metabolic clearance, this compound can be used in a parallel synthesis or late-stage diversification strategy. Its unique combination of moderately increased lipophilicity (LogP 0.87) and higher tPSA (57 Ų) relative to parent pyridine boronic acids provides a new vector for modulating key ADME parameters without drastically altering the core pharmacophore [1][2].

Reproducible Suzuki-Miyaura Cross-Couplings in Multi-Step Synthesis

For multi-step organic syntheses requiring high batch-to-batch consistency, the commercial availability of this compound at high purity (95-97%) with supporting QC documentation (NMR, HPLC) is a significant advantage . This ensures that variations in reaction yield and byproduct formation are minimized, a critical factor for process chemists scaling up reactions or for medicinal chemists generating SAR data across multiple compound batches.

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